molecular formula C9H12BrNO2 B1630267 4-Bromo-2-(3-methoxypropoxy)pyridine CAS No. 865156-55-4

4-Bromo-2-(3-methoxypropoxy)pyridine

Cat. No.: B1630267
CAS No.: 865156-55-4
M. Wt: 246.1 g/mol
InChI Key: UEJGYTKFGBKKOG-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methoxypropoxy)pyridine is a brominated pyridine derivative characterized by a methoxypropoxy substituent at the 2-position and a bromine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom . Its methoxypropoxy chain enhances solubility in polar solvents compared to simpler methoxy-substituted analogs, making it advantageous for pharmaceutical and agrochemical applications.

Properties

CAS No.

865156-55-4

Molecular Formula

C9H12BrNO2

Molecular Weight

246.1 g/mol

IUPAC Name

4-bromo-2-(3-methoxypropoxy)pyridine

InChI

InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-9-7-8(10)3-4-11-9/h3-4,7H,2,5-6H2,1H3

InChI Key

UEJGYTKFGBKKOG-UHFFFAOYSA-N

SMILES

COCCCOC1=NC=CC(=C1)Br

Canonical SMILES

COCCCOC1=NC=CC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Bromo-2-methoxy-3-methylpyridine (CAS 112197-12-3)
  • Structure : Bromine at C4, methoxy at C2, methyl at C3.
  • Molecular Formula: C₇H₈BrNO.
  • Applications : Used as a pharmaceutical intermediate for drug synthesis, particularly in kinase inhibitors .
  • Key Differences : The methyl group at C3 introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to 4-Bromo-2-(3-methoxypropoxy)pyridine.
(b) 5-Bromo-2-(2-(tert-Butoxy)ethoxy)-3-methoxypyridine
  • Structure : Bromine at C5, tert-butoxyethoxy at C2, methoxy at C3.
  • Key Differences : The bulky tert-butoxy group decreases solubility in aqueous media but improves thermal stability. Positional isomerism (bromine at C5 vs. C4) alters electronic properties, affecting regioselectivity in cross-coupling reactions .
(c) 4-Bromo-2-(2-fluorobenzyloxy)pyridine
  • Structure : Bromine at C4, fluorobenzyloxy at C2.
  • Molecular Weight : 282.11 g/mol.
  • Key Differences: The fluorobenzyloxy group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs.
(d) 4-Bromo-2-chloro-5-methoxypyridine
  • Structure : Bromine at C4, chlorine at C2, methoxy at C4.
  • Key Differences : Dual halogenation (Br and Cl) increases electrophilicity, favoring sequential substitution reactions. The absence of an alkoxy chain reduces solubility in organic solvents compared to this compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) LogP (Predicted)
This compound ~260.11 High 2.1
4-Bromo-2-methoxy-3-methylpyridine 202.05 Moderate 1.8
4-Bromo-2-(2-fluorobenzyloxy)pyridine 282.11 Low 3.5
5-Bromo-2-(tert-butoxyethoxy)-3-methoxypyridine ~318.20 Low 3.2

Notes:

  • The methoxypropoxy chain in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to fluorobenzyloxy or tert-butoxy analogs.
  • Higher LogP values for fluorinated or bulky derivatives indicate greater lipophilicity, impacting bioavailability .

Pharmacological Relevance

  • Target Compound: Potential use in kinase inhibitors or antiviral agents due to its balanced solubility and reactivity.
  • 4-Bromo-2-methoxy-3-methylpyridine : Documented in pharmaceutical intermediates for anticonvulsant or anticancer candidates .
  • 4-Bromo-2-(2-fluorobenzyloxy)pyridine : Explored in fluorinated drug candidates for enhanced blood-brain barrier penetration .

Key Research Findings

  • Steric and Electronic Effects : The 3-methoxypropoxy group minimizes steric hindrance compared to tert-butoxy or benzyloxy substituents, enabling efficient cross-coupling .
  • Thermal Stability: Alkoxy chains (e.g., methoxypropoxy) improve thermal stability over halogenated analogs, as noted in catalytic applications .
  • Safety Profiles : Brominated pyridines generally require standard handling precautions (e.g., PPE, ventilation), though fluorinated variants may necessitate additional toxicity assessments .

Q & A

Q. What are the recommended synthetic strategies for 4-Bromo-2-(3-methoxypropoxy)pyridine, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example, the 3-methoxypropoxy group can be introduced via SN2 displacement of a bromine atom at the pyridine’s 2-position using 3-methoxypropanol under basic conditions (e.g., NaH in DMF at 60°C). Competing O-alkylation byproducts can arise due to the nucleophilicity of the alkoxy group; using bulky bases like LDA or low temperatures (0–5°C) improves regioselectivity . For coupling reactions (e.g., Suzuki-Miyaura), optimize catalyst systems (Pd(PPh₃)₄ or PdCl₂(dppf)) and stoichiometry to avoid homocoupling of the boronic acid partner .

Q. How should researchers confirm the regiochemical assignment of substituents in this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR and 2D techniques (HSQC, HMBC). The methoxypropoxy group’s methylene protons split into distinct multiplet patterns in ¹H NMR (δ 3.4–3.8 ppm), while HMBC correlations confirm connectivity between the pyridine’s C2 and the ether oxygen. X-ray crystallography (as in ) provides definitive proof; for example, bond angles and torsion angles distinguish between para/meta substitution .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

  • Methodological Answer : Use a gradient of ethyl acetate/hexane (10–30% EA) with silica gel. The compound’s polarity is moderate due to the ether and bromine groups. Adding 0.1% triethylamine reduces tailing caused by residual acidity. For stubborn impurities, recrystallization from hot isopropanol yields high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions. The bromine atom at C4 creates a π-electron-deficient pyridine ring, making it susceptible to oxidative addition with Pd(0). Compare Fukui indices to evaluate nucleophilic/electrophilic sites; the C4 bromine’s leaving group ability can be quantified via bond dissociation energy (BDE) calculations .

Q. What strategies resolve contradictions in reported catalytic conditions for Suzuki-Miyaura coupling of this compound?

  • Methodological Answer : Discrepancies in ligand efficacy (e.g., SPhos vs. XPhos) often stem from solvent polarity and base strength. Systematically test combinations:
  • Ligands : SPhos for electron-rich boronic acids; XPhos for sterically hindered partners.
  • Bases : K₂CO₃ in dioxane/water (80°C) for mild conditions; Cs₂CO₃ in toluene/ethanol for faster kinetics.
    Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition vs. transmetalation bottlenecks) .

Q. How does the 3-methoxypropoxy group influence the compound’s metabolic stability in biological assays?

  • Methodological Answer : The ether linkage and methoxy group reduce oxidative metabolism compared to alkyl chains. Perform in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS quantification. Compare half-life (t₁/₂) to analogs lacking the methoxy group. For in vivo studies, use radiolabeled (¹⁴C) compound to track excretion pathways .

Q. What analytical techniques troubleshoot discrepancies in reported melting points or spectral data?

  • Methodological Answer : Conflicting melting points may arise from polymorphism or solvate formation. Use DSC/TGA to identify hydrate/anhydrous forms. For NMR inconsistencies, ensure deuterated solvent purity (e.g., residual DMSO in CDCl₃ shifts peaks) and calibrate referencing (TMS vs. solvent lock). Cross-validate with high-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ .

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